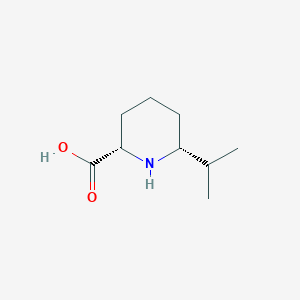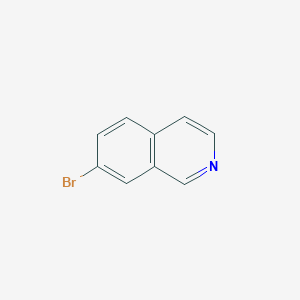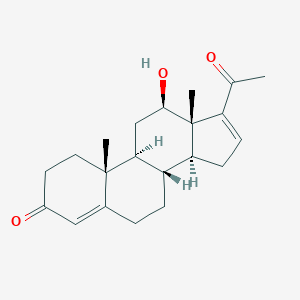![molecular formula C13H10OS B118918 9,10-二氢-4H-苯并[4,5]环庚并[1,2-b]噻吩-4-酮 CAS No. 1622-55-5](/img/structure/B118918.png)
9,10-二氢-4H-苯并[4,5]环庚并[1,2-b]噻吩-4-酮
描述
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a tricyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a thiophene ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
科学研究应用
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including antihistamines and antiasthmatic drugs.
作用机制
Target of Action
Similar tricyclic compounds have been known to exhibit psychopharmacological and antihistamine properties .
Mode of Action
It’s worth noting that similar tricyclic compounds have been reported to interact with histamine h1 receptors .
Biochemical Pathways
Similar tricyclic compounds have been known to stabilize mast cells, which play a crucial role in allergic reactions .
Result of Action
Similar tricyclic compounds have been reported to have various types of biological actions like analgesic, anti-inflammatory, anti-asthmatic, and antidepressants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. It is a yellow crystal or powder with a strong irritating odor . It is stable in air and insoluble in water at room temperature . It gradually decomposes under light .
生化分析
Biochemical Properties
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of various proteins . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are crucial for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation . This distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is essential for its activity. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one can be achieved through multiple routes. One common method involves the reaction of thiophene-2-carboxaldehyde with methyl-o-toluate in the presence of sodium methoxide to form 2-[2-(2-thienyl) vinyl] benzoic acid. This intermediate is then subjected to a series of reactions, including hydrogenation and cyclization, to yield the final product .
Another method involves the bromination of methyl-o-toluate to form 2-bromomethyl benzoate, which is then reacted with triethyl phosphite to produce the corresponding phosphonate. This intermediate undergoes further reactions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one typically involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
Ketotifen: An antihistamine and mast cell stabilizer used to treat allergic conditions.
Benzocycloheptathiophene derivatives: These compounds share a similar tricyclic structure and are studied for their potential therapeutic applications.
Uniqueness
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is unique due to its specific ring fusion and the presence of a thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules and materials .
属性
IUPAC Name |
6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGBUENUSNSSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354311 | |
| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-55-5 | |
| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


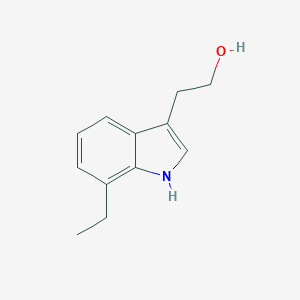



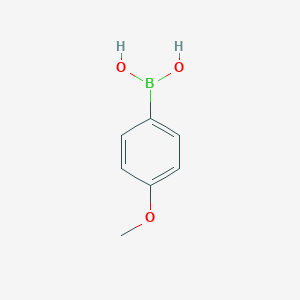

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)

